2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Overview
Description
2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of a methylthio group at the 2-position of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core structure adds to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It is known that pyrrolo[2,1-f][1,2,4]triazines, the core structure of this compound, are important scaffolds in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections .
Mode of Action
Related compounds with the pyrrolo[2,1-f][1,2,4]triazine scaffold have been reported to inhibit various kinases, suggesting that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Related compounds with the pyrrolo[2,1-f][1,2,4]triazine scaffold have been reported to inhibit various kinases, suggesting that this compound may affect similar pathways .
Result of Action
Related compounds with the pyrrolo[2,1-f][1,2,4]triazine scaffold have been reported to inhibit various kinases, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies . Information on the product’s stability and degradation is also being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines followed by regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically involve high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide (NaOMe) at 150–160°C, refluxing with triethyl orthoformate (HC(OEt)3) and xylene, or stirring at 100°C in the presence of either sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry tools. This approach allows for the adaptation of the amination step to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base such as potassium tert-butoxide (KOt-Bu) . Continuous flow processes offer advantages in terms of scalability, safety, and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of antiviral drugs and other pharmaceuticals.
Comparison with Similar Compounds
2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Lacks the methylthio group, which may result in different biological activities and chemical properties.
Pyrrolo[1,2-d][1,3,4]oxadiazines: Precursors in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones.
Pyrrolo[2,1-f][1,2,4]triazines: Similar core structure but different substitution patterns, leading to varied biological activities.
The presence of the methylthio group in this compound adds to its uniqueness and potential for specific biological activities.
Properties
IUPAC Name |
2-methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-8-6(11)5-3-2-4-10(5)9-7/h2-4H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQWUZRBCRGRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725734 | |
Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232815-50-7 | |
Record name | 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232815-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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